molecular formula C14H7ClFNO3 B14265895 2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- CAS No. 153116-16-6

2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)-

Cat. No.: B14265895
CAS No.: 153116-16-6
M. Wt: 291.66 g/mol
InChI Key: WPQWJLFRDYSMOE-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- is a chemical compound that belongs to the benzoxazolone family This compound is characterized by the presence of a benzoxazolone core structure with a chloro and fluorobenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- typically involves the reaction of 5-chloro-2-aminophenol with 2-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and fluorobenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Benzoxazolone, 5-chloro-6-(2-methylbenzoyl)
  • 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)
  • 2(3H)-Benzoxazolone, 5-chloro-6-(2-bromobenzoyl)

Uniqueness

2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- is unique due to the presence of both chloro and fluorobenzoyl groups, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

153116-16-6

Molecular Formula

C14H7ClFNO3

Molecular Weight

291.66 g/mol

IUPAC Name

5-chloro-6-(2-fluorobenzoyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H7ClFNO3/c15-9-6-11-12(20-14(19)17-11)5-8(9)13(18)7-3-1-2-4-10(7)16/h1-6H,(H,17,19)

InChI Key

WPQWJLFRDYSMOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2Cl)NC(=O)O3)F

Origin of Product

United States

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